N-(3,4-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
Description
Properties
IUPAC Name |
[4-(3,4-dimethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-7-8-17(13-16(15)2)23-20-14-21(22(26)25-9-11-27-12-10-25)24-19-6-4-3-5-18(19)20/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIPWPZNQLWHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiomorpholine ring and the dimethylphenyl group. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency, reproducibility, and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the thiomorpholine ring.
Substitution: The dimethylphenyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolin-4-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on synthesis, substituent effects, and inferred properties:
Structural Analogues with Modified Aromatic Substituents
- N-(3-Chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine (): Structural Difference: Replaces the 3,4-dimethylphenyl group with a 3-chloro-4-methoxyphenyl moiety. Impact: The chloro and methoxy groups introduce electron-withdrawing and electron-donating effects, respectively, which may alter binding affinity or metabolic stability compared to the dimethyl-substituted analogue. However, specific biological data are unavailable .
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (): Structural Difference: Features a 6-bromo substituent on the quinoline core and a 3-(difluoromethyl)phenyl group at the 4-amine position. The difluoromethyl group could improve metabolic stability due to fluorine’s electronegativity .
Substituent Variations at the 2-Position
- N-(3,4-Dichlorophenyl)-2-(exo-norbornanyl)-1H-imidazo[4,5-c]quinolin-4-amine (Compound 17, ): Structural Difference: Replaces thiomorpholine-4-carbonyl with a bulky exo-norbornanyl group. Reported synthesis yield (11%) is lower than other analogues in the series, suggesting synthetic challenges with bulky substituents .
- N-(3,4-Dichlorophenyl)-2-(1-adamantanyl)-1H-imidazo[4,5-c]quinolin-4-amine (Compound 20, ): Structural Difference: Adamantanyl substituent at the 2-position. Impact: Adamantane’s lipophilic nature may enhance membrane permeability. This compound achieved a higher yield (71%), indicating better synthetic feasibility for rigid substituents .
Core Heterocycle Modifications
- 1-(4-Trifluoromethylphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine (Compound 5g, ): Structural Difference: Pyrazoloquinoline core instead of quinoline. Reported melting point (115–118°C) suggests moderate crystallinity .
- 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-[(pyridin-2-yl)methyl]quinolin-4-amine (): Structural Difference: Incorporates oxazole and pyridine moieties. Impact: The polar methoxy and pyridyl groups may improve aqueous solubility, addressing a common limitation of quinoline derivatives .
Biological Activity
N-(3,4-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological applications. This compound features a quinoline core, a thiomorpholine ring, and a dimethylphenyl group, making it a versatile molecule for research and industrial purposes.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H23N3OS
- Molecular Weight : 377.51 g/mol
- CAS Number : 1226447-86-4
The compound's structure allows it to engage with various biological targets, which is crucial for its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, impacting various cellular pathways. This modulation can lead to therapeutic effects, particularly in cancer treatment and other diseases where enzyme inhibition is beneficial.
Research Findings
- Antitumor Activity : Studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, quinoline derivatives have been shown to inhibit cancer cell proliferation by targeting critical pathways involved in cell cycle regulation and apoptosis .
- Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes related to cancer progression. Research has demonstrated that quinoline derivatives can effectively inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .
- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity against certain pathogens, although detailed evaluations are required to establish its efficacy and safety .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antitumor, Enzyme Inhibition | Modulation of enzyme activity |
| N-(3,5-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine | Antimicrobial | Inhibition of bacterial growth |
| Other Quinoline Derivatives | Varies | Targeting different pathways |
Study 1: Antitumor Efficacy
In a recent study examining the antitumor efficacy of quinoline derivatives, this compound was found to significantly reduce the viability of cancer cell lines in vitro. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Study 2: Enzyme Targeting
Another research initiative focused on the inhibition of topoisomerase II by quinoline-based compounds. The findings illustrated that this compound effectively binds to the enzyme's active site, leading to reduced activity and subsequent inhibition of tumor growth in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
